molecular formula C6H8O5S B1145939 trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid CAS No. 147027-05-2

trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid

Cat. No. B1145939
M. Wt: 192.19
InChI Key:
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Description

Synthesis Analysis

The synthesis of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid and its derivatives involves multiple steps, including the chemoselective reduction of isomers, cyclodehydration of aldehydes with α-hydroxy- and α-mercapto-carboxylic acids, and the use of Lewis acid mediation for the formation of functionalized 1,2-dioxolanes. A notable method includes the chlorination of oxathiolane lactol followed by coupling with silylated compounds and deprotection, achieving yields ranging from moderate to good (Yi Shen et al., 2006); (Alexis Pinet et al., 2019).

Molecular Structure Analysis

The stereochemistry of acetoxy 1,3-oxathiolane is crucial in its synthesis and properties. Studies have shown that the acetoxy leaving group's position in relation to the sulfur atom significantly influences the reactivity and outcome of chemical reactions. For instance, when the acetoxy group is trans to sulfur, certain isomers exhibit different conversion rates and reaction kinetics, highlighting the importance of stereochemical considerations in the compound's synthesis and application (H. Hahn et al., 1996).

Scientific Research Applications

  • Nucleoside Chemistry : Trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid derivatives are useful intermediates in nucleoside chemistry, particularly in the synthesis of antiviral agents. For example, the synthesis of tetrazole oxathiolane nucleoside analogues, which were evaluated for their HIV-1 antiviral properties, involved the preparation of suitable 1,3-oxathiolane precursors (Faury et al., 1992).

  • Stereochemistry and Isomerism : The stereochemistries of various isomers of acetoxy 1,3-oxathiolane were determined by studying their conversion rates and reactions. This research is crucial for understanding the molecular configurations and reactions of these compounds (Hahn et al., 1996). Additionally, studies on geometrical isomerism, such as the work by Hayashi et al. (1972), contribute to a deeper understanding of the molecular structure and behavior of these compounds (Hayashi et al., 1972).

  • Antiviral Properties : Some derivatives of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid have been explored for their potential in antiviral therapy. For instance, the synthesis and biological evaluation of certain oxathiolane nucleoside analogs have been investigated for their effectiveness against HIV-1 and hepatitis B virus (Camplo et al., 1996).

Safety And Hazards

This compound is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and protective gloves/eye protection/face protection should be worn . If inhaled, the victim should be moved to fresh air and kept comfortable for breathing .

properties

IUPAC Name

(2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9)/t4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUGSNIJLUOGQF-INEUFUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CSC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CS[C@@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid

CAS RN

147027-05-2, 147027-43-8
Record name trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-ACETOXY-(1,3)OXATHIOLANE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
H Jin, MA Siddiqui, CA Evans, HLA Tse… - The Journal of …, 1995 - ACS Publications
The discovery of the potent anti-human immunodefi-ciency virus (HIV) properties of 3'-azido-3'-deoxythymidine (AZT) has stimulated intensive efforts in the field of nucleosides …
Number of citations: 77 pubs.acs.org

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